
2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antitubercular Agents
Quinoline derivatives, such as 2-(Quinolin-4-yloxy)acetamides, have been explored for their potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These compounds show promise as future drug candidates for tuberculosis treatment due to their low toxicity and ability to remain active within infected macrophages, indicating potential as antimycobacterial agents (Pissinate et al., 2016), (Giacobbo et al., 2017).
Antiprotozoal Activity
Quinoxaline-based oxadiazoles, structurally related to quinoline derivatives, have displayed significant antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential of quinoline derivatives in the development of novel antiprotozoal therapies (Patel et al., 2017).
Anticancer Agents
Quinoxaline derivatives have been synthesized and tested for their efficacy in inhibiting cancer cell viability and proliferation. Some of these compounds have shown significant inhibitory action on cancer cells, including HCT-116 and MCF-7 cell lines, underscoring the anticancer potential of quinoline-related compounds (El Rayes et al., 2022).
HIV-1 Integrase Inhibitors
2-(Quinolin-3-yl)-acetic-acid derivatives have been identified as allosteric integrase inhibitors (ALLINIs) that impair HIV-1 replication in infected cells. These compounds inhibit multiple steps of HIV-1 integration by targeting the interactions between the integrase enzyme, viral DNA, and its cellular cofactor, presenting a novel approach to HIV treatment (Kessl et al., 2012).
Fluorescent Sensors
Certain quinoline derivatives act as fluorescent sensors, exhibiting high selectivity and sensitivity for detecting metal ions, such as cadmium, distinguishing them from other ions like zinc. This application is crucial for environmental monitoring and bioimaging (Zhou et al., 2012).
特性
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c18-25(22,23)14-8-6-13(7-9-14)19-16(21)11-24-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJFMHQEFINAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

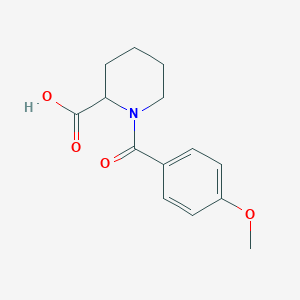
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)
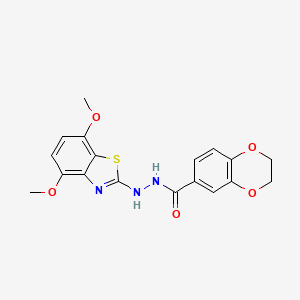
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)
![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)
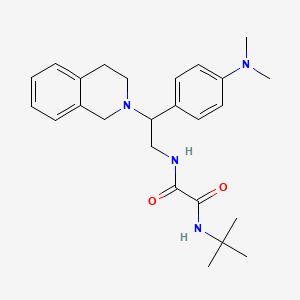
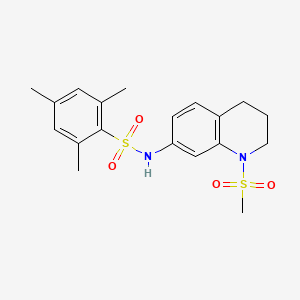
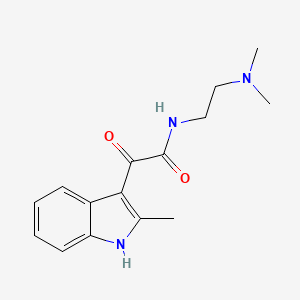

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)
![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)
![Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2923597.png)